

Application Notes and Protocols for the Stereoselective Synthesis of (R)-Azelastine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation histamine H1 receptor antagonist, is clinically used as a racemic mixture. However, the individual enantiomers, (R)- and (S)-Azelastine, may exhibit different pharmacological profiles. The production of enantiomerically pure (R)-Azelastine is of significant interest for potentially improved therapeutic efficacy and reduced side effects. This document provides detailed application notes and protocols for two effective stereoselective synthesis techniques to produce pure (R)-Azelastine: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction and Enzymatic Kinetic Resolution. Additionally, the underlying mechanism of action of Azelastine is illustrated to provide a comprehensive understanding of its therapeutic effects.

Introduction to Stereoselective Synthesis of Azelastine

Azelastine possesses a single stereocenter in the hexahydro-1-methyl-1H-azepin-4-yl moiety. The differential pharmacological and toxicological profiles of enantiomers of chiral drugs are well-documented. Therefore, the development of synthetic routes that selectively produce the desired (R)-enantiomer of Azelastine is a critical aspect of pharmaceutical research and development. Stereoselective synthesis offers advantages over classical resolution of



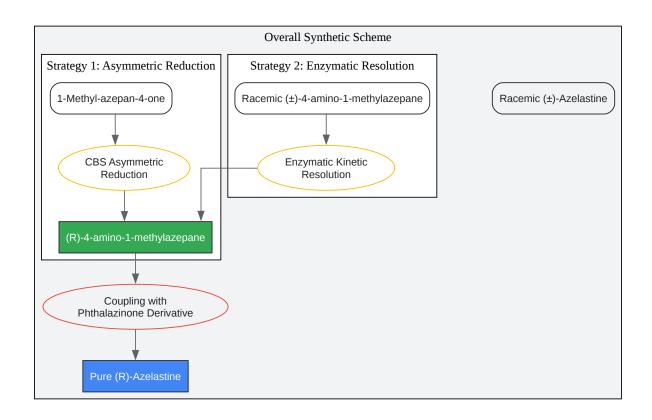
racemates by providing a more efficient and atom-economical pathway to the enantiomerically pure active pharmaceutical ingredient (API).

The key chiral intermediate for the synthesis of **(R)-Azelastine** is (R)-hexahydro-1-methyl-1H-azepin-4-amine. This document outlines two distinct and effective strategies to obtain this chiral building block with high enantiopurity.

Proposed Stereoselective Synthetic Pathways

The synthesis of **(R)-Azelastine** can be approached by preparing the key chiral intermediate, (R)-4-amino-1-methylazepane, which is then coupled with a suitable phthalazinone derivative. Two primary strategies for obtaining the chiral amine are presented below.





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Caption: Overview of the stereoselective synthesis strategies for **(R)-Azelastine**.

Strategy 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst.[1][2][3][4][5][6][7][8][9] The resulting chiral alcohol can then be converted to the desired chiral amine.



Experimental Protocol: Asymmetric Reduction of 1-Methyl-azepan-4-one

Objective: To synthesize (R)-1-methyl-azepan-4-ol with high enantiomeric excess via CBS reduction.

Materials:

- 1-Methyl-azepan-4-one
- (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO3) solution
- Anhydrous Magnesium Sulfate (MgSO4)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mol%).
- Cool the flask to 0°C and add borane-dimethyl sulfide complex (0.6 equivalents) dropwise while maintaining the temperature.
- Stir the mixture at 0°C for 15 minutes.



- Cool the reaction mixture to -20°C.
- Dissolve 1-methyl-azepan-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed -15°C.
- Stir the reaction mixture at -20°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20°C.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Remove the solvents under reduced pressure.
- Add 1 M HCl to the residue and stir for 30 minutes.
- Basify the aqueous layer with saturated NaHCO3 solution until pH > 8.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude (R)-1-methyl-azepan-4-ol by silica gel column chromatography.

Data Presentation: CBS Reduction of Cyclic Ketones

The following table summarizes representative data for the CBS reduction of N-substituted piperidones and related cyclic ketones, demonstrating the expected efficacy of this method for the synthesis of the **(R)-Azelastine** precursor.



Entry	Substrate	Catalyst	Reductan t	Temp (°C)	Yield (%)	ee (%)
1	N-Boc-4- piperidone	(R)-Me- CBS	BH3·SMe2	-20	92	95
2	N-Cbz-4- piperidone	(R)-Me- CBS	BH3·SMe2	-20	88	93
3	N-Benzyl- 4- piperidone	(R)-Me- CBS	BH3·THF	-30	85	91
4	1-Methyl- azepan-4- one (Proposed)	(R)-Me- CBS	BH3·SMe2	-20	~85-90	~90-95

Strategy 2: Enzymatic Kinetic Resolution of Racemic 4-Amino-1-methylazepane

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective in catalyzing the enantioselective acylation of amines.[2][4][10][11][12][13][14][15][16] In this process, one enantiomer of the racemic amine is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-4-Amino-1-methylazepane

Objective: To resolve racemic (±)-4-amino-1-methylazepane to obtain (R)-4-amino-1-methylazepane with high enantiomeric excess.

Materials:

- Racemic (±)-4-amino-1-methylazepane
- Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)



- Ethyl acetate (as acyl donor and solvent)
- Anhydrous Methyl tert-butyl ether (MTBE)
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

- To a flask containing a magnetic stirrer, add racemic (±)-4-amino-1-methylazepane (1.0 equivalent) and anhydrous MTBE.
- Add immobilized Candida antarctica lipase B (20 mg per mmol of substrate).
- Add ethyl acetate (1.2 equivalents) to the mixture.
- Seal the flask and stir the suspension at 40°C.
- Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.
- Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.
- Separate the unreacted (R)-4-amino-1-methylazepane from the acylated (S)-enantiomer by acid-base extraction.
- Extract the MTBE solution with 1 M HCl. The unreacted amine will move to the aqueous phase.
- Separate the organic layer containing the (S)-amide.
- Basify the aqueous layer with 1 M NaOH to pH > 12 and extract with MTBE.



- Dry the organic extract containing the (R)-amine over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-4-amino-1-methylazepane.
- The (S)-amide can be hydrolyzed back to the (S)-amine if desired.

Data Presentation: Lipase-Catalyzed Resolution of Cyclic Amines

The following table presents typical results for the kinetic resolution of cyclic amines using Candida antarctica lipase B, indicating the expected outcome for the resolution of the Azelastine precursor.

Entry	Substrate	Acyl Donor	Conversi on (%)	ee_substr ate (%)	ee_produ ct (%)	E-value
1	(±)-1- Phenylethy lamine	Ethyl acetate	50	>99	>99	>200
2	(±)-2- Methylpipe ridine	Ethyl acetate	48	95	98	>100
3	(±)-3- Methylpipe ridine	Ethyl acetate	51	>99	97	>150
4	(±)-4- Amino-1- methylazep ane (Proposed)	Ethyl acetate	~50	>99	>99	>200

Mechanism of Action of Azelastine

Azelastine exerts its therapeutic effects through a dual mechanism of action: as a potent histamine H1 receptor antagonist and as a mast cell stabilizer.[1][17][18][19][20][21][22][23]

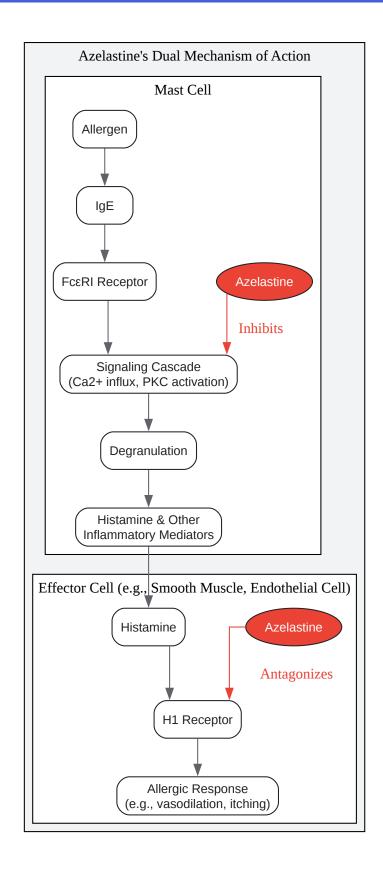






- H1 Receptor Antagonism: Azelastine competitively and reversibly binds to histamine H1
 receptors on effector cells, preventing histamine from eliciting its pro-inflammatory effects,
 such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which
 lead to the classic symptoms of allergic reactions.[18]
- Mast Cell Stabilization: Azelastine inhibits the release of histamine and other inflammatory
 mediators (e.g., leukotrienes, cytokines) from mast cells upon allergen exposure.[24] This
 action is thought to involve the modulation of intracellular calcium levels and protein kinase C
 signaling pathways, thereby preventing mast cell degranulation.[22]





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Caption: Dual mechanism of action of Azelastine.



Conclusion

The stereoselective synthesis of **(R)-Azelastine** is a crucial step towards the development of a potentially more effective and safer therapeutic agent. The Corey-Bakshi-Shibata asymmetric reduction and enzymatic kinetic resolution using Candida antarctica lipase B represent two robust and scalable strategies for producing the key chiral intermediate, (R)-4-amino-1-methylazepane, with high enantiomeric purity. The provided protocols and representative data serve as a valuable resource for researchers in the field of pharmaceutical synthesis and drug development. A thorough understanding of Azelastine's dual mechanism of action further underscores the importance of this compound in the management of allergic conditions.

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